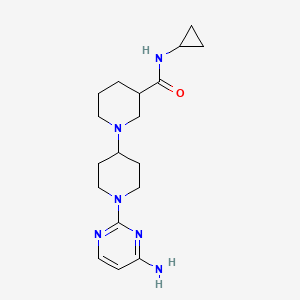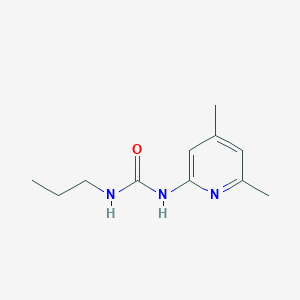![molecular formula C19H16BrN3O6 B5291974 N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine](/img/structure/B5291974.png)
N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine, also known as BANA, is a synthetic amino acid that has gained significant attention in scientific research due to its unique properties. BANA is a derivative of the natural amino acid alanine, with the addition of a 4-bromobenzoyl and 3-nitrophenyl group.
Aplicaciones Científicas De Investigación
N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine has been used in a variety of scientific research applications, including as a fluorescent probe for monitoring protein-protein interactions and as a tool for studying enzyme kinetics. This compound has also been used as a substrate for measuring the activity of enzymes such as carboxypeptidase A and elastase.
Mecanismo De Acción
N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine is a fluorescent molecule that undergoes a change in fluorescence intensity upon binding to certain proteins or enzymes. The mechanism of action of this compound involves the interaction of the 4-bromobenzoyl and 3-nitrophenyl groups with the target molecule, resulting in a change in the fluorescence properties of the molecule. This change in fluorescence can be used to monitor the binding or activity of the target molecule.
Biochemical and Physiological Effects
This compound is not known to have any significant biochemical or physiological effects on living organisms. However, its unique properties make it a useful tool for studying the behavior of proteins and enzymes in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine is its high sensitivity and specificity for detecting protein-protein interactions and enzyme activity. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective tool for research. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine. One area of interest is the development of new derivatives of this compound with improved properties, such as increased solubility or sensitivity. Additionally, this compound could be used in combination with other fluorescent probes to study complex biological systems, such as protein networks or signaling pathways. Finally, this compound could be used to develop new diagnostic tools for diseases that involve the dysregulation of specific enzymes or proteins.
Métodos De Síntesis
N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine is synthesized through a multi-step process, starting with the reaction of alanine with 4-bromobenzoyl chloride to form N-(4-bromobenzoyl)-L-alanine. This intermediate is then reacted with 3-nitrophenylacrylic acid to form this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions and purification steps to ensure the desired product is obtained.
Propiedades
IUPAC Name |
2-[[(E)-2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O6/c1-11(19(26)27)21-18(25)16(10-12-3-2-4-15(9-12)23(28)29)22-17(24)13-5-7-14(20)8-6-13/h2-11H,1H3,(H,21,25)(H,22,24)(H,26,27)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDGAPREVZBDKH-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)NC(=O)/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.2.0~2,6~]undec-4-ylcarbonyl]-2(1H)-pyridinone](/img/structure/B5291911.png)


![4-{[(1-benzyl-1H-benzimidazol-2-yl)amino]methyl}-2-methoxyphenol](/img/structure/B5291936.png)
![8-(trifluoromethyl)-4-[2-(trifluoromethyl)morpholin-4-yl]quinoline](/img/structure/B5291944.png)
![6-(1-benzoylpiperidin-2-yl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5291948.png)

![2-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-N-(2-thienylmethyl)acetamide dihydrochloride](/img/structure/B5291951.png)
![(1R)-2-[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxo-1-phenylethanol](/img/structure/B5291964.png)

![2-[4-(dimethylamino)-2-(3-pyridinyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethanol](/img/structure/B5291979.png)
![N-(2-(4-bromophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-chlorobenzamide](/img/structure/B5291984.png)
![3-{5-[(4-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5291987.png)
